molecular formula C10H12 B3421063 2-Phenyl-2-butene CAS No. 2082-61-3

2-Phenyl-2-butene

Cat. No.: B3421063
CAS No.: 2082-61-3
M. Wt: 132.20 g/mol
InChI Key: UGUYQBMBIJFNRM-UHFFFAOYSA-N
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Description

2-Phenyl-2-butene is an organic compound with the molecular formula C₁₀H₁₂. It is an alkene with a phenyl group attached to the second carbon of the butene chain. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-butene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The specific methods and catalysts used can vary depending on the desired isomer and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenylacetic acid, benzaldehyde.

    Reduction: 2-Phenylbutane.

    Substitution: 2-Bromo-2-phenylbutane.

Scientific Research Applications

2-Phenyl-2-butene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of alkene reactions, including addition and oxidation reactions.

    Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the synthesis of pharmaceuticals.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of polymers and as an intermediate in organic synthesis.

Comparison with Similar Compounds

2-Phenyl-2-butene can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

but-2-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUYQBMBIJFNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862407
Record name (But-2-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082-61-3
Record name (1-Methyl-1-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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